2-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Description
2-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (C₁₂H₁₄O, MW: 174.24) is a bicyclic ketone featuring a seven-membered annulenone ring fused to a benzene ring, with a methyl substituent at the 2-position (Figure 1). It is synthesized via acid-catalyzed cyclization using polyphosphoric acid, yielding a brown oil with 94% efficiency . Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 7.66 (d, J = 7.9 Hz, 1H), 7.01 (d, J = 1.7 Hz, 1H), 2.36 (s, 3H, CH₃).
- ¹³C NMR (CDCl₃): δ 205.7 (C=O), 21.6 (CH₃) .
This compound serves as a precursor for pharmacologically active derivatives but lacks direct biological activity data in the provided evidence.
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-methyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C12H14O/c1-9-6-7-11-10(8-9)4-2-3-5-12(11)13/h6-8H,2-5H2,1H3 |
InChI Key |
RWIJOFXNZSJNEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a substituted cycloheptanone with a benzene derivative in the presence of a Lewis acid catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cycloheptene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzo[7]annulen-5-one Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Halogens (Br, Cl, F) increase electrophilicity at the ketone, enhancing reactivity in cross-coupling reactions .
- Electron-Donating Groups (EDGs) : Methyl and methoxy groups stabilize the aromatic system but reduce electrophilicity .
- Biological Activity: 6-(Dimethylamino)-6-phenyl derivatives exhibit NMDA receptor antagonism, highlighting the role of amine substituents in CNS targeting .
Ring Size Variants
Table 2: Annulenone Ring Size Comparison
Key Observations :
- 7-Membered Rings : Lower ring strain enhances stability and suitability for functionalization .
- 8-Membered Rings : Increased strain limits synthetic applications despite similar molecular formulas .
Functional Group Modifications
Table 3: Functional Group Derivatives
Biological Activity
2-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a polycyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to elucidate the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is , with a molecular weight of approximately 204.26 g/mol. The compound features a unique benzoannulene core that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 204.26 g/mol |
| IUPAC Name | 2-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one |
| Boiling Point | Not available |
The biological activity of 2-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound can bind to various receptors, influencing signal transduction pathways.
Biological Activity
Research indicates that 2-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibits several biological activities:
Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.
Antimicrobial Effects : It has demonstrated antimicrobial activity against several bacterial strains.
Neuroprotective Properties : Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Study 1: Anticancer Activity
A study explored the effects of 2-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one on human cancer cell lines. The results indicated a concentration-dependent inhibition of cell proliferation with an IC50 value in the micromolar range. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones on agar plates compared to control groups. The minimum inhibitory concentration (MIC) values were determined to be effective against Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
The structure of 2-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is crucial for its biological activity. Modifications in the methyl group or substitution patterns on the benzoannulene core can significantly affect its potency and selectivity towards various biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
